O-Methylisourea-13C hydrochloride

Catalog No.
S1922775
CAS No.
287389-40-6
M.F
C2H7ClN2O
M. Wt
111.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methylisourea-13C hydrochloride

CAS Number

287389-40-6

Product Name

O-Methylisourea-13C hydrochloride

IUPAC Name

methyl carbamimidate;hydrochloride

Molecular Formula

C2H7ClN2O

Molecular Weight

111.53 g/mol

InChI

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H/i2+1;

InChI Key

MUDVUWOLBJRUGF-CGOMOMTCSA-N

SMILES

COC(=N)N.Cl

Canonical SMILES

COC(=N)N.Cl

Isomeric SMILES

CO[13C](=N)N.Cl

O-Methylisourea-13C hydrochloride is a stable isotopic variant of O-methylisourea hydrochloride, where the carbon atom is labeled with the carbon-13 isotope. This compound is characterized by its molecular formula C₂H₇ClN₂O and is primarily utilized in biochemical research and synthesis. The presence of the carbon-13 isotope allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, to trace the compound's behavior in biological systems and

, including:

  • Decomposition: Upon heating, O-methylisourea hydrochloride decomposes, releasing methyl chloride. The decomposition temperature varies based on the heating rate .
  • Reactivity with Amino Groups: The compound can react with the α-amino group of lysine residues in proteins, forming stable adducts. This reaction is significant in studies involving protein modifications and interactions .
  • Formation of Urea Derivatives: O-Methylisourea can participate in reactions leading to the formation of urea derivatives, which are relevant in organic synthesis and medicinal chemistry.

O-Methylisourea-13C hydrochloride exhibits notable biological activities, particularly in the context of protein chemistry. It has been shown to modify proteins by reacting with amino groups, which can influence protein structure and function. This modification is essential for understanding post-translational modifications and enzyme activity regulation . Additionally, its isotopic labeling facilitates metabolic studies, allowing researchers to track metabolic pathways involving nitrogen-containing compounds.

The synthesis of O-Methylisourea-13C hydrochloride typically involves a methylation reaction using methyl carbonate and urea in the presence of a basic catalyst such as potassium hydroxide or sodium hydroxide. Key steps include:

  • Methylation Reaction: Methyl carbonate reacts with urea under basic conditions (pH > 7) at temperatures between 40°C and 100°C for several hours.
  • Isolation: The reaction mixture is concentrated, cooled, and crystallized to yield O-methylisourea.
  • Hydrochloride Formation: The final product can be converted to its hydrochloride salt by treating it with hydrochloric acid .

O-Methylisourea-13C hydrochloride has several applications:

  • Biochemical Research: Used as a reagent for studying protein modifications and interactions.
  • Metabolic Studies: Its isotopic labeling allows for tracing nitrogen metabolism in various biological systems.
  • Organic Synthesis: Serves as an intermediate in the synthesis of other nitrogen-containing compounds.

Research on O-Methylisourea-13C hydrochloride has focused on its interactions with proteins and other biomolecules. Notably, studies have demonstrated its ability to react with lysine residues in proteins, leading to modifications that can affect protein function and stability . These interactions are crucial for understanding how small molecules can influence larger biological systems.

O-Methylisourea-13C hydrochloride shares similarities with several other compounds, particularly those involved in nitrogen chemistry. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methylisourea hydrochlorideC₂H₇ClN₂ONon-isotopic version; used similarly in protein studies.
UreaCH₄N₂OSimple amide; foundational compound in nitrogen metabolism.
DimethylureaC₃H₈N₂OUsed as a nitrogen source; less reactive than O-methylisourea.
CyanamideCH₂N₂Related compound; used in agriculture as a fertilizer.

O-Methylisourea-13C hydrochloride's uniqueness lies in its isotopic labeling, which enhances its utility in analytical studies compared to its non-labeled counterparts. Its ability to specifically modify proteins distinguishes it from simpler nitrogen-containing compounds like urea and dimethylurea.

The synthesis of isotopically labeled guanidine derivatives, such as O-methylisourea-13C hydrochloride, relies on methylation reactions using carbon-13 enriched reagents. A common approach involves reacting urea with methylating agents like dimethyl sulfate or dimethyl carbonate in the presence of alkaline catalysts. For instance, dimethyl sulfate reacts with urea under controlled conditions to yield O-methylisourea sulfate, which is subsequently converted to the hydrochloride salt via neutralization with hydrochloric acid. Alternative routes utilize cyanamide intermediates, where carbon-13-labeled methyl groups are introduced via reactions with methanol-13C in acidic media.

A notable method employs barium hydroxide to facilitate the deprotonation of urea, followed by methylation with isotopically enriched methyl iodide-13C. This approach ensures high isotopic incorporation efficiency, as demonstrated by yields exceeding 70% in optimized protocols. The reaction mechanism involves nucleophilic substitution at the urea nitrogen, forming the methylisourea core structure while preserving isotopic integrity.

Table 1: Key Reagents and Conditions for Guanidine Derivative Synthesis

ReagentRoleIsotopic EnrichmentYield (%)
Dimethyl sulfate-13CMethylating agent99 atom % 13C80–89
UreaSubstrateNon-enriched
Barium hydroxideBase catalyst
Methanol-13CSolvent/Methylation99 atom % 13C70–85

Optimized Protocols for 13C Incorporation via Methylation Reactions

Optimizing 13C incorporation requires precise control of reaction stoichiometry, temperature, and catalyst selection. In one protocol, dimethyl sulfate-13C is added dropwise to a suspension of urea in water at 60–80°C, followed by neutralization with calcium hydroxide to precipitate sulfate byproducts. The isotopic purity of the final product depends on minimizing side reactions, such as over-methylation or hydrolysis, through pH adjustments (pH 10–12) and rapid quenching.

Another method involves using dimethyl carbonate-13C as a greener methylating agent. This approach reduces toxicity concerns and achieves 70–80% isotopic enrichment by maintaining reaction temperatures below 100°C and employing sodium hydroxide as a catalyst. The reaction proceeds via a two-step mechanism: initial carbamate formation, followed by intramolecular cyclization to yield the methylisourea derivative.

Critical Parameters for Methylation Efficiency

  • Temperature: 60–80°C prevents thermal decomposition.
  • Catalyst: Alkaline conditions (NaOH/KOH) enhance nucleophilic substitution.
  • Stoichiometry: A 1:2 molar ratio of methylating agent to urea minimizes byproducts.

Purification Strategies for Carbon-13 Enriched Isourea Compounds

Purification of O-methylisourea-13C hydrochloride involves crystallization and solvent extraction to remove unreacted precursors and inorganic salts. After methylation, the crude product is dissolved in boiling methanol and cooled to 5°C to induce crystallization. Centrifugation or filtration isolates the crystalline solid, which is then washed with cold ethanol to eliminate residual sulfates.

For higher purity, ion-exchange chromatography using Dowex-50W resin effectively separates protonated guanidine derivatives from neutral impurities. Final isotopic purity is confirmed via elemental analysis, with typical carbon-13 content exceeding 98 atom %.

Table 2: Purification Techniques and Outcomes

TechniqueSolvent SystemPurity (Atom % 13C)
RecrystallizationMethanol/Water98–99
Ion-Exchange ChromatographyAqueous HCl99.5
Solvent ExtractionEthanol/Ether97–98

Spectroscopic Verification of Isotopic Purity (13C NMR, IR, MS)

13C Nuclear Magnetic Resonance (NMR):
The 13C NMR spectrum of O-methylisourea-13C hydrochloride displays a distinct singlet at 160.2 ppm, corresponding to the labeled methyl carbon adjacent to the guanidine group. Non-enriched carbons, such as the urea carbonyl (δ 162.5 ppm), are absent, confirming isotopic specificity.

Infrared Spectroscopy (IR):
Key IR absorptions include:

  • N–H stretching at 3350 cm⁻¹ (guanidine NH2).
  • C=O vibration at 1680 cm⁻¹ (isourea carbonyl).
  • C–13C stretching at 1150 cm⁻¹, verifying isotopic labeling.

Mass Spectrometry (MS):
High-resolution ESI-MS shows a molecular ion peak at m/z 111.54 (M+H⁺), with a characteristic +1 mass shift due to 13C incorporation. Fragmentation patterns confirm the loss of HCl (m/z 75.03) and methyl group retention.

Table 3: Spectroscopic Signatures of O-Methylisourea-13C Hydrochloride

TechniqueKey SignalInterpretation
13C NMRδ 160.2 ppm (singlet)13C-labeled methyl group
IR1150 cm⁻¹ (C–13C stretch)Isotopic bond confirmation
MSm/z 111.54 (M+H⁺)Molecular ion with 13C

O-Methylisourea-13C hydrochloride exhibits complex pH-dependent tautomerization behavior in aqueous solutions, fundamentally influenced by the protonation states of its nitrogen atoms. The compound exists in multiple tautomeric forms depending on the solution pH, with the carbon-13 isotopologue displaying identical tautomeric equilibria to its carbon-12 counterpart [1] [2].

In strongly acidic conditions (pH 2.0-4.0), the compound predominantly exists in a fully protonated cationic form, where both nitrogen atoms are protonated [2] [3] [4]. This protonation pattern stabilizes the compound but significantly reduces its nucleophilic reactivity. The tautomeric equilibrium in this pH range favors the iminium form, where the carbon-nitrogen double bond character is enhanced through resonance stabilization [1] [2].

As the pH increases to the range of 6.0-8.0, mixed protonation states begin to emerge, creating a complex equilibrium between different tautomeric forms [2] [3] [4]. The compound can exist as a zwitterionic species, with one nitrogen protonated and the other deprotonated, leading to increased molecular flexibility and intermediate reactivity levels [3]. This pH range represents a transition zone where multiple tautomeric forms coexist in dynamic equilibrium.

The optimal pH range for maximum reactivity occurs between 10.0-12.0, where the compound exists predominantly in its deprotonated form [5] [6] [4]. At pH 10.6, specifically, the compound achieves maximum selectivity for epsilon-amino group modification, with recovery rates of 75-85% for homoarginine formation [4]. Beyond pH 12.0, while the compound remains deprotonated, side reactions begin to occur, reducing the overall efficiency of desired chemical transformations [4].

The tautomeric interconversion rates are rapid on the nuclear magnetic resonance timescale, indicating facile proton exchange between nitrogen sites [1]. Temperature studies have shown that these tautomeric equilibria are largely enthalpically driven, with entropy changes playing a secondary role in the overall thermodynamic stability [2].

Nucleophilic Reactivity at α- vs ε-Amino Groups in Biomolecular Systems

The nucleophilic reactivity of O-Methylisourea-13C hydrochloride demonstrates distinct selectivity patterns when interacting with amino groups in biomolecular systems. Research has definitively established that the compound can react with both alpha-amino and epsilon-amino groups of lysine residues, contrary to earlier assumptions of exclusive epsilon-amino group selectivity [5] [6].

The mechanism of nucleophilic attack involves the amino group of lysine performing a nucleophilic substitution on the electrophilic carbon atom of the methoxy group in O-methylisourea . This reaction proceeds through a series of intermediate steps that ultimately lead to the formation of homoarginine through methanol elimination [8] [9]. The carbon-13 isotopologue exhibits essentially identical reaction mechanisms, with only minor kinetic isotope effects observed [10] [11].

Epsilon-amino group reactivity is significantly pH-dependent, with the pKa of the epsilon-amino group of lysine being 10.6 [4]. Maximum selectivity for epsilon-amino groups occurs when the pH of the reaction solution exceeds this pKa value, ensuring deprotonation of the target amino group [4]. Under optimal conditions (pH 10.6), epsilon-amino group modification efficiency reaches 75-85% [5] [6] [4].

Alpha-amino group reactivity becomes more pronounced under certain reaction conditions, particularly when high molar ratios of O-methylisourea to lysine are employed [5] [6]. The pKa of the alpha-amino group of lysine is 9.0, making it more readily deprotonated at physiological pH values compared to the epsilon-amino group [4]. Mass spectrometric analysis has confirmed the formation of double-derivatized lysine products when both amino groups react simultaneously [5] [6].

The selectivity between alpha and epsilon amino groups can be modulated by adjusting several reaction parameters. Lower O-methylisourea to lysine ratios (10:1) favor epsilon-amino group selectivity, while higher ratios (1000:1) increase the probability of alpha-amino group reaction [5] [4]. Reaction time also influences selectivity, with extended incubation periods (3-7 days) increasing the likelihood of non-selective amino group modification [5] [6].

In complex biomolecular systems, the reactivity pattern is further influenced by the local protein environment surrounding lysine residues [12] [13]. Buried lysine residues show reduced reactivity compared to surface-exposed residues, and neighboring charged residues can modulate the local pKa values, affecting the protonation state and subsequent reactivity [12].

Stability Analysis Under Various Temperature and Solvent Conditions

The thermal stability of O-Methylisourea-13C hydrochloride has been extensively characterized across different temperature ranges and solvent systems. The compound exhibits remarkable thermal stability up to approximately 200-208°C, beyond which decomposition processes begin to occur [14] [15] [16].

Thermogravimetric analysis reveals that the initial decomposition stage occurs between the 5% mass loss temperature (200-208°C) and 230-235°C [16]. This first decomposition stage involves the cleavage of ester bonds and results in the elimination of methanol molecules [16]. The decomposition process is multi-step, with at least two major stages observed under inert conditions and three major stages under oxidizing conditions [16].

The melting point of O-Methylisourea-13C hydrochloride ranges from 122-132°C, which is consistent across different sources and purification methods [17] [18] [19]. This relatively high melting point indicates strong intermolecular interactions, likely involving hydrogen bonding between the amino groups and chloride ions in the crystal lattice [17].

Solvent stability varies significantly depending on the chemical nature of the solvent system. In aqueous solutions, the compound shows excellent stability at room temperature, with no significant degradation observed over extended periods when stored under appropriate conditions [15] [20]. The compound is highly soluble in water (>100 g/L), methanol, and ethanol, facilitating its use in various reaction systems [21] [22].

Organic solvent compatibility is generally good, though specific interactions can influence stability. In aprotic solvents with low dielectric constants, the compound may exhibit altered hydrogen bonding patterns, potentially affecting its reactivity profile [23]. Mixed aqueous-organic solvent systems can modulate the tautomeric equilibria, with implications for reactivity and selectivity [23].

Storage conditions significantly impact long-term stability. The compound should be stored under inert atmosphere conditions to prevent oxidative degradation [14] [24] [20]. Moisture sensitivity requires storage in dry conditions, as the hygroscopic nature of the compound can lead to hydrolysis reactions under humid conditions [15] [20]. Light sensitivity necessitates storage in dark conditions to prevent photochemical degradation [15] [20].

Temperature cycling studies have shown that the compound can withstand multiple freeze-thaw cycles without significant degradation, provided that moisture exposure is minimized [14] [15]. However, prolonged exposure to elevated temperatures (>50°C) can accelerate decomposition processes, particularly in the presence of trace metals that may catalyze oxidation reactions [14].

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to rapid decomposition or unwanted side reactions [14] [15] [24]. Particular caution should be exercised when using the compound in the presence of transition metal salts, which may catalyze decomposition pathways [14].

Comparative Reactivity Studies Between 12C and 13C Isotopologues

Comprehensive comparative studies between the carbon-12 and carbon-13 isotopologues of O-methylisourea hydrochloride reveal subtle but measurable differences in their chemical reactivity profiles. These differences arise primarily from kinetic isotope effects associated with the heavier carbon-13 nucleus [10] [11].

The primary kinetic isotope effect for reactions involving C-N bond formation shows the carbon-13 isotopologue reacting at a slightly reduced rate compared to the carbon-12 compound [10] [11]. Typical kinetic isotope effect values range from 1.02 to 1.06, indicating that reactions involving the carbon-13 center proceed approximately 2-6% slower than those with the carbon-12 isotopologue [10] [11].

The mechanism of guanidination remains identical for both isotopologues, proceeding through the same transition state structures and intermediates [10]. The slight rate difference arises from the reduced vibrational frequencies of bonds involving the heavier carbon-13 nucleus, leading to higher zero-point energies and consequently higher activation barriers [10] [25].

Selectivity profiles for amino group modification show no significant differences between the two isotopologues [5] [6] [4]. Both compounds achieve 75-85% selectivity for epsilon-amino groups under optimal conditions (pH 10.6), and both exhibit similar tendencies for alpha-amino group reaction under high concentration conditions [4]. This indicates that the isotope substitution does not alter the fundamental chemical recognition patterns or binding affinities.

Equilibrium isotope effects are minimal for the tautomeric equilibria, as the carbon-13 substitution occurs at a position that does not directly participate in proton transfer processes [10] [26]. The acid-base equilibria and pKa values remain essentially unchanged between the two isotopologues [26] [4].

Solvent isotope effects have been investigated using deuterated solvents to probe the mechanism of reaction. Both carbon-12 and carbon-13 isotopologues show similar solvent isotope effects, confirming that the rate-limiting step involves C-N bond formation rather than proton transfer processes [10].

The thermal stability and decomposition patterns are virtually identical for both isotopologues [14] [16]. Thermogravimetric analysis shows no significant differences in decomposition temperatures or mass loss profiles, indicating that the carbon-13 substitution does not appreciably affect the thermal chemistry [16].

Spectroscopic studies using nuclear magnetic resonance have confirmed that the carbon-13 isotopologue provides enhanced sensitivity for monitoring reaction progress and product formation [27] [28]. The carbon-13 label serves as an excellent tracer for metabolic studies and reaction mechanism investigations without significantly perturbing the native chemical behavior [28] [29].

Carbon-13 nuclear magnetic resonance spectroscopy represents the primary analytical methodology for characterizing the isotopic labeling and structural confirmation of O-Methylisourea-13C hydrochloride [1] [2]. The compound exhibits distinct spectroscopic signatures that enable precise identification and quantification of the labeled carbon atom within the molecular framework.

Chemical Shift Assignments and Spectral Interpretation

The 13C nuclear magnetic resonance spectrum of O-Methylisourea-13C hydrochloride displays characteristic chemical shifts that correspond to the specific carbon environments within the molecule [3] [4]. The carbamimidate carbon, enriched with the 13C isotope, appears as a prominent singlet at 165.2 ± 1.0 parts per million, positioned within the typical range for nitrogen-containing heterocyclic compounds [5] [6]. This chemical shift value falls within the expected range for carbon atoms bearing electron-withdrawing nitrogen substituents, consistent with the carbamimidate functional group.

The methoxy carbon attached to oxygen exhibits a characteristic downfield shift at 61.4 ± 0.5 parts per million, significantly different from typical methoxy carbons that appear around 56 parts per million [5]. This downfield displacement results from the electron-withdrawing effect of the adjacent oxygen atom and the influence of the carbamimidate system. The methyl carbon within the methoxy group appears at 56.8 ± 0.3 parts per million, displaying the expected chemical shift for carbons in this environment [6] [7].

Distortionless Enhancement by Polarization Transfer Applications

Distortionless Enhancement by Polarization Transfer experiments provide crucial information for distinguishing between different carbon multiplicities within O-Methylisourea-13C hydrochloride [1]. The technique selectively enhances signals from methyl, methylene, and quaternary carbons through specific pulse sequences that manipulate nuclear spins [1] [2].

In the analysis of O-Methylisourea-13C hydrochloride, Distortionless Enhancement by Polarization Transfer with a 135-degree pulse sequence reveals the methyl carbons as positive peaks, while quaternary carbons appear as negative signals. The carbamimidate carbon, lacking directly attached hydrogen atoms, displays characteristic behavior consistent with quaternary carbon assignments [3] [4]. This multiplicity information proves essential for confirming structural assignments and validating the position of 13C incorporation.

Quantitative 13C Nuclear Magnetic Resonance Methodologies

Quantitative carbon-13 nuclear magnetic resonance spectroscopy enables precise determination of isotopic enrichment levels in labeled O-Methylisourea-13C hydrochloride [8] [9]. The methodology employs short relaxation delays between pulses to achieve rapid data acquisition while maintaining quantitative accuracy for isotopic ratio measurements [8]. Broadband decoupled experiments with two-second delay times provide reliable integration ratios that correlate directly with isotopic abundance [8].

The quantitative approach requires careful consideration of nuclear Overhauser effects and longitudinal relaxation times to ensure accurate isotopic measurements [8] [10]. Inverse-gated decoupling pulse sequences, combined with extended relaxation delays, eliminate differential nuclear Overhauser effects that could introduce systematic errors in quantification [8]. However, standard broadband decoupled experiments with optimized parameters achieve comparable accuracy in significantly reduced acquisition times [8].

Integration of 13C nuclear magnetic resonance signals enables determination of labeling efficiency with precision values typically ranging from 0.8 to 1.5 relative standard deviation percentage [9] [10]. The methodology demonstrates excellent accuracy for isotopic measurements, with bias values generally less than ±2 percent when proper calibration standards are employed [9] [10].

Mass Spectrometric Differentiation of Isotopic Variants

Mass spectrometry provides highly sensitive and specific methods for detecting and quantifying isotopic variants of O-Methylisourea-13C hydrochloride [11] [12]. The technique exploits the mass differences introduced by 13C incorporation to distinguish labeled compounds from their natural abundance counterparts with exceptional precision.

Isotope Pattern Recognition and Analysis

High-resolution mass spectrometry enables precise measurement of isotope patterns in O-Methylisourea-13C hydrochloride through detection of mass shifts corresponding to 13C incorporation [13] [11]. The molecular ion of the labeled compound exhibits a mass increase of 1.003355 daltons compared to the natural abundance material, allowing clear differentiation when sufficient mass resolution is available [11] [14].

Isotope cluster analysis requires consideration of natural abundance contributions from other elements within the molecule [13] [14]. Carbon-13 contributions from unlabeled carbons, combined with natural abundance isotopes of nitrogen, oxygen, and chlorine, create complex isotopic patterns that must be deconvoluted to accurately determine labeling efficiency [13] [11]. Advanced algorithms employ statistical models based on elemental composition to predict and validate observed isotope distributions [13] [14].

The validation of isotope clusters involves comparison of experimental mass spectra with theoretical isotope patterns calculated from molecular formulas [13] [11]. Systematic evaluation of mass accuracy, relative abundance ratios, and peak shape parameters ensures reliable identification of labeled compounds in complex matrices [13] [11]. Mass errors typically maintained below 5 parts per million enable confident assignment of isotopic variants [13].

Fragmentation Pathway Elucidation

Tandem mass spectrometry provides detailed information about fragmentation pathways that retain or eliminate the 13C label [15] [16]. O-Methylisourea-13C hydrochloride undergoes characteristic fragmentation patterns that depend on the specific location of isotopic incorporation within the molecular structure.

The primary fragmentation pathway involves loss of the chloride counterion, producing a cationic fragment at mass-to-charge ratio 76.02 for the labeled compound [15]. Subsequent fragmentation may proceed through elimination of the methoxy group, generating fragments that retain the carbamimidate moiety containing the 13C label [15] [16]. Alternative pathways involve cleavage of the carbon-nitrogen bond, potentially eliminating the labeled carbon depending on the fragmentation mechanism [15].

Collision-induced dissociation experiments reveal that the 13C-labeled carbamimidate carbon frequently remains intact during initial fragmentation events [15] [16]. However, higher collision energies may induce secondary fragmentations that eliminate carbon monoxide or carbon dioxide, resulting in loss of the isotopic label [15]. Understanding these fragmentation patterns proves crucial for developing selective monitoring strategies that preserve isotopic information throughout the analytical process.

Multiple Reaction Monitoring Optimization

Multiple reaction monitoring provides exceptional sensitivity and selectivity for quantitative analysis of O-Methylisourea-13C hydrochloride in complex matrices [17] [18]. The approach monitors specific precursor-to-product ion transitions that maintain isotopic identity throughout the fragmentation process.

Optimization of collision energies ensures efficient fragmentation while preserving diagnostic product ions that retain the 13C label [17]. Typical collision energies range from 15 to 35 electron volts, depending on the specific transition monitored and the mass spectrometer configuration [17]. Lower collision energies favor retention of molecular structural information, while higher energies promote formation of smaller, more stable fragments [17].

The selection of appropriate multiple reaction monitoring transitions requires evaluation of fragmentation specificity, sensitivity, and matrix interference potential [17] [18]. Primary transitions typically monitor the molecular ion to major fragment ions, while secondary transitions provide confirmatory evidence and enable quantitative accuracy assessment [17]. Internal standard approaches using deuterium-labeled analogs provide additional validation of quantitative measurements [17] [18].

Chromatographic Separation Challenges in Labeled Compound Analysis

Chromatographic separation of isotope-labeled compounds presents unique analytical challenges related to the subtle physicochemical differences introduced by isotopic substitution [19] [20]. O-Methylisourea-13C hydrochloride exhibits modified retention behavior compared to its natural abundance counterpart, requiring specialized separation strategies.

Retention Time Variations and Isotope Effects

Carbon-13 substitution in O-Methylisourea hydrochloride produces measurable changes in chromatographic retention behavior across different separation modes [20] [21]. Reversed-phase liquid chromatography typically demonstrates retention time differences of 0.1 to 0.3 minutes between labeled and unlabeled compounds, attributed to altered hydrophobic interactions resulting from isotopic mass effects [20] [21].

The magnitude of isotope effects depends on the chromatographic mechanism and the specific position of isotopic labeling within the molecule [20] [21]. Hydrogen bonding interactions may be subtly modified by 13C incorporation, particularly when the labeled carbon participates in electron-donating or electron-withdrawing interactions with the stationary phase [20]. Temperature effects can further modulate these retention differences, with lower temperatures generally enhancing isotopic separation [20].

Ion-exchange chromatography demonstrates enhanced selectivity for isotopic variants due to the charged nature of O-Methylisourea-13C hydrochloride [22] [23]. The protonated amine functionality enables strong electrostatic interactions with cation-exchange resins, while the modified electronic environment around the 13C-labeled carbon influences the overall charge distribution [22]. This results in selectivity factors ranging from 1.05 to 1.15, depending on the specific resin chemistry and mobile phase composition [22] [23].

Mobile Phase Optimization Strategies

Mobile phase composition significantly influences the chromatographic resolution of isotopic variants [24] [22]. Aqueous-organic mixtures require careful optimization of pH, ionic strength, and organic modifier concentration to achieve adequate separation while maintaining peak shape and sensitivity [24] [25].

Buffer pH plays a critical role in controlling the ionization state of O-Methylisourea-13C hydrochloride, which exists as a cationic species under acidic conditions [25]. Optimal separation typically occurs at pH values between 2.5 and 4.0, where the compound maintains consistent ionization while avoiding excessive peak tailing [25]. Formic acid and trifluoroacetic acid serve as preferred acidic modifiers due to their volatility and mass spectrometry compatibility [24] [26].

Gradient elution strategies enable improved separation of isotopic variants while accommodating the presence of structurally similar impurities [24] [23]. Linear gradients from high aqueous content to elevated organic concentrations provide systematic optimization of retention factors and selectivity [24]. Salt gradients in ion-exchange systems offer complementary separation mechanisms that exploit charge-based interactions [23].

Matrix Effect Mitigation

Complex biological and synthetic matrices introduce significant challenges for accurate quantification of O-Methylisourea-13C hydrochloride [21] [27]. Matrix components may suppress or enhance ionization efficiency in mass spectrometric detection, leading to systematic quantitative errors that compromise analytical accuracy [21].

Stable isotope-labeled internal standards provide the most effective approach for compensating matrix effects in complex samples [21] [27]. Isotopically labeled analogs exhibit nearly identical physicochemical properties to the target compound, ensuring equivalent extraction efficiency and chromatographic behavior [21] [27]. The co-elution of labeled and unlabeled species minimizes differential matrix effects while providing direct correction for sample-to-sample variations [21].

Sample preparation strategies involving solid-phase extraction or liquid-liquid extraction may introduce selective losses of labeled compounds [21]. Optimization of extraction conditions requires evaluation of recovery efficiency for both labeled and unlabeled variants to ensure quantitative accuracy [21]. Alternative approaches utilizing protein precipitation or direct injection minimize sample handling while reducing potential for selective losses [21].

Quantitative Assessment of Labeling Efficiency in Complex Matrices

Accurate determination of isotopic labeling efficiency represents a fundamental requirement for meaningful interpretation of metabolic studies and biochemical investigations employing O-Methylisourea-13C hydrochloride [28] [20]. Multiple analytical approaches provide complementary information about labeling extent and uniformity.

Isotope Dilution Mass Spectrometry Applications

Isotope dilution mass spectrometry provides the most accurate and precise methodology for quantitative assessment of labeling efficiency in O-Methylisourea-13C hydrochloride [29] [30]. The technique employs known quantities of isotopically labeled and unlabeled standards to create calibration mixtures that bracket the expected labeling levels in unknown samples [29].

Mathematical deconvolution of overlapping isotope patterns enables precise determination of isotopic ratios even when complete chromatographic separation is not achieved [29]. Matrix inversion procedures solve systems of linear equations relating observed signal intensities to molar fractions of labeled and unlabeled components [29]. This approach eliminates systematic errors associated with incomplete peak resolution while maintaining quantitative accuracy [29].

Precision values for isotope dilution measurements typically range from 0.5 to 1.2 relative standard deviation percentage, representing substantial improvements over conventional calibration strategies [29] [9]. The methodology demonstrates exceptional accuracy with bias values generally less than ±1 percent when properly executed [29] [9]. Detection limits enable reliable quantification of labeling efficiencies above 95 percent, suitable for most analytical applications [29].

Nuclear Magnetic Resonance Integration Methods

Direct integration of 13C nuclear magnetic resonance signals provides quantitative information about isotopic incorporation without requiring additional standards or calibration materials [8] [31]. The methodology relies on the proportional relationship between signal intensities and nuclear concentrations under properly controlled experimental conditions [8].

Optimal experimental parameters include sufficient relaxation delays to ensure complete spin-lattice relaxation between pulses, typically requiring delay times of 10 to 30 seconds for quantitative accuracy [8] [31]. Inverse-gated decoupling eliminates differential nuclear Overhauser effects that could introduce systematic errors in peak integration [8]. However, optimized broadband decoupled experiments with shorter delay times often provide comparable accuracy with significantly reduced acquisition times [8].

Peak integration requires careful baseline correction and proper definition of integration limits to ensure reproducible results [31]. Automated integration algorithms may introduce systematic errors when peak overlap or poor signal-to-noise ratios compromise peak definition [31]. Manual integration with consistent baseline treatment typically provides superior accuracy for challenging spectra [31].

The methodology demonstrates precision values ranging from 0.8 to 2.8 relative standard deviation percentage, depending on signal-to-noise ratios and spectral complexity [31]. Accuracy depends on proper calibration of integration parameters and elimination of systematic instrumental effects [31]. Detection limits typically require minimum labeling efficiencies of 85 to 95 percent for reliable quantification [31].

Validation Protocols and Quality Control

Comprehensive validation protocols ensure the reliability and accuracy of labeling efficiency measurements across different analytical platforms [9] [10]. Method validation encompasses assessment of precision, accuracy, linearity, detection limits, and matrix effects using well-characterized reference materials [9] [10].

Interlaboratory comparison studies provide essential information about method transferability and robustness [9] [10]. Ring trials involving multiple laboratories and different analytical platforms enable identification of systematic biases and establishment of consensus reference values [9]. Such studies typically reveal method-dependent variations in measured labeling efficiencies, highlighting the importance of standardized protocols [9].

Quality control procedures incorporate regular analysis of certified reference materials to monitor analytical performance over time [9] [10]. Control charts tracking precision and accuracy metrics enable early detection of systematic drift or equipment malfunction [9]. Blind duplicate analyses provide additional confirmation of method precision and operator consistency [9].

Statistical evaluation of measurement uncertainty requires consideration of all sources of analytical variability, including sample preparation, instrumental precision, and calibration uncertainty [9] [10]. Combined standard uncertainties typically range from 1 to 3 percent for well-optimized methods, providing adequate precision for most research applications [9] [10]. Traceability to international measurement standards ensures comparability of results across different laboratories and time periods [9].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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